4-Chloro-5-fluoro-2-methylaniline
Description
Contextualization within Substituted Aniline (B41778) Chemistry
Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of more complex molecules. wisdomlib.org The nature and position of the substituents on the aniline ring dictate the compound's reactivity and potential applications. For instance, electron-donating groups tend to increase the electron density on the ring, making the compound more susceptible to electrophilic substitution at the ortho and para positions relative to the amino group. chemistrysteps.com Conversely, electron-withdrawing groups decrease the ring's electron density. chemistrysteps.com The presence of both a methyl group (electron-donating) and halogen atoms (electron-withdrawing with inductive effects) in 4-Chloro-5-fluoro-2-methylaniline creates a unique electronic environment within the molecule, influencing its chemical behavior.
Interdisciplinary Relevance of this compound in Chemical Sciences
The specific arrangement of chloro, fluoro, and methyl groups on the aniline ring endows this compound with a distinct profile, making it a valuable building block in several areas of the chemical sciences. Its structural motifs are found in compounds developed for medicinal chemistry, materials science, and agrochemical research. rsc.orgcymitquimica.com The presence of halogen atoms provides sites for further functionalization and can enhance the biological activity or material properties of the resulting products. researchgate.netnih.gov The interdisciplinary importance of this compound stems from its utility as a starting material for the synthesis of targeted molecules with specific functions. rsc.org
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.
| Property | Value |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol cymitquimica.com |
| Physical Form | Solid |
| Purity | Typically ≥ 95% cymitquimica.com |
| InChI | 1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 cymitquimica.comsigmaaldrich.com |
| InChIKey | KENAMMSVUHVEOL-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com |
| SMILES | Cc1cc(N)c(F)cc1Cl cymitquimica.com |
Synthesis of this compound
The synthesis of halogenated anilines often involves the reduction of a corresponding nitroaromatic compound. wikipedia.org A common method for preparing compounds like this compound is the reduction of a substituted nitrobenzene. For instance, a general approach involves the reduction of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene. This transformation can be achieved using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation. chemicalbook.com
Another synthetic strategy involves the direct halogenation of a substituted aniline. However, achieving specific regioselectivity can be challenging due to the activating nature of the amino group. beilstein-journals.org Therefore, multi-step syntheses starting from appropriately substituted precursors are often preferred to ensure the desired isomeric purity of the final product.
Applications in Chemical Synthesis
The utility of this compound lies in its role as an intermediate in the construction of more complex molecules with applications in various fields.
Role as a Building Block in Medicinal Chemistry
Aromatic amines are pivotal in the synthesis of pharmaceuticals. sundarbanmahavidyalaya.innih.gov The structural framework of this compound can be incorporated into larger molecules designed to interact with biological targets. The presence and type of halogen can influence the lipophilicity and metabolic stability of a drug candidate. nih.gov While specific examples of its direct use in FDA-approved drugs are not extensively documented in the provided search results, related halogenated anilines are known to be precursors for various therapeutic agents. rsc.orgresearchgate.net
Applications in Materials Science
The development of new materials with tailored properties is an active area of research. Aromatic compounds, including anilines, are used in the synthesis of polymers and other advanced materials. rsc.orgchemimpex.com The presence of halogen atoms can impart specific properties, such as flame retardancy or altered electronic characteristics, to the resulting materials. The reactivity of the amino group allows for the incorporation of the this compound unit into polymer chains or other macromolecular structures.
Use in the Development of Agrochemicals
Many modern herbicides and pesticides are complex organic molecules derived from simpler aromatic precursors. wikipedia.orgstudymind.co.uk Halogenated anilines are a known class of intermediates in the agrochemical industry. chemimpex.comnih.gov For example, this compound has been identified as a reagent for synthesizing new classes of herbicides, such as 1-aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones. The specific substitution pattern of this aniline is crucial for achieving the desired biological activity and selectivity in crop protection products. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYKZRCZUUVVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 5 Fluoro 2 Methylaniline
Established Laboratory-Scale Synthetic Routes
Laboratory synthesis of 4-Chloro-5-fluoro-2-methylaniline typically relies on sequential reactions starting from commercially available precursors. These methods are designed to introduce the chloro, fluoro, and amino functionalities onto the toluene (B28343) backbone in a controlled manner.
Nitration-Reduction Sequences for Aromatic Amine Precursors
A common strategy to introduce an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. In the context of synthesizing this compound, a plausible precursor is 5-fluoro-2-methylaniline (B146954).
The nitration of 5-fluoro-2-methylaniline would be expected to yield 5-fluoro-2-methyl-3-nitroaniline (B61924) nih.gov. The directing effects of the activating amino and methyl groups, along with the deactivating but ortho-, para-directing fluoro group, would favor the introduction of the nitro group at the C3 position. The subsequent reduction of the nitro group in a halogenated system can be achieved using various reducing agents. For instance, the reduction of chloro-nitrotoluene derivatives to their corresponding anilines is a well-established industrial process, often employing reagents like sodium sulfide (B99878) or catalytic hydrogenation google.com. A similar reduction of the intermediate 4-chloro-5-fluoro-2-methyl-nitrobenzene would yield the final product.
| Reaction Step | Reactant | Reagent | Product | Notes |
| Nitration | 5-fluoro-2-methylaniline | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 5-fluoro-2-methyl-3-nitroaniline | Regioselectivity is key. |
| Chlorination | 5-fluoro-2-methyl-3-nitroaniline | Chlorinating agent (e.g., NCS) | 4-Chloro-5-fluoro-2-methyl-3-nitroaniline | Position of chlorination is critical. |
| Reduction | 4-Chloro-5-fluoro-2-methyl-3-nitroaniline | Reducing agent (e.g., Fe/HCl or Catalytic Hydrogenation) | This compound | Standard reduction of a nitro group. |
Regioselective Halogenation Strategies
N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of aromatic compounds. It is favored for its mild reaction conditions and ease of handling compared to gaseous chlorine. The use of polar solvents can influence the reactivity and selectivity of the chlorination reaction.
In a potential synthetic route to this compound, NCS could be employed to chlorinate a suitable precursor such as 5-fluoro-2-methylaniline. The regiochemical outcome of this chlorination would be influenced by the directing effects of the existing substituents. The amino group is a strong activating group and directs ortho and para, while the methyl group is also activating and ortho/para directing. The fluorine atom is deactivating but also directs ortho and para. The interplay of these directing effects would need to be carefully considered to achieve chlorination at the desired C4 position. The reaction is often carried out in polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724).
Advanced Synthetic Approaches and Reaction Condition Optimization
To improve efficiency, yield, and safety, and to meet the demands of industrial-scale production, advanced synthetic methods are being developed. These include catalytic techniques and the application of continuous flow technology.
Catalytic Hydrogenation Techniques for Amine Formation
Catalytic hydrogenation is a preferred industrial method for the reduction of nitroarenes to anilines due to its high efficiency and the production of water as the only byproduct. This method is applicable to the synthesis of this compound from its corresponding nitro precursor.
A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice for the hydrogenation of chloro-nitroaromatic compounds researchgate.net. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The process parameters, including temperature, pressure, and catalyst loading, are optimized to ensure complete reduction of the nitro group while minimizing any potential dehalogenation side reactions. For instance, the hydrogenation of 2-chloro-6-nitrotoluene (B1664060) to 3-chloro-2-methylaniline (B42847) has been successfully achieved with high selectivity using a Pd/C catalyst researchgate.net.
| Catalyst | Substrate | Product | Key Advantages |
| Palladium on Carbon (Pd/C) | Chloro-fluoro-nitro-toluene | This compound | High efficiency, clean reaction, potential for catalyst recycling. |
| Platinum on Carbon (Pt/C) | Chloro-fluoro-nitro-toluene | This compound | Can be effective, but may have different selectivity profile. |
| Raney Nickel | Chloro-fluoro-nitro-toluene | This compound | A cost-effective alternative, but may require harsher conditions. |
Continuous Flow Reactor Applications in Industrial Production
Continuous flow chemistry is increasingly being adopted for the industrial production of fine chemicals, including substituted anilines, due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, improved process control, and the potential for higher yields and purity.
Derivatization Pathways and Role as a Chemical Building Block
The chemical utility of this compound lies in its capacity to undergo various chemical transformations, allowing for its incorporation into larger, more complex molecular scaffolds. The amino group is a key site for derivatization, enabling the formation of a wide range of functional groups.
Formation of Amide Derivatives (e.g., Acetylation)
A fundamental derivatization pathway for anilines is the formation of amides through acylation. This reaction not only serves to protect the amino group but also introduces a new functional handle for further chemical modifications. A common and straightforward method for this is acetylation, typically achieved by reacting the aniline (B41778) with acetic anhydride (B1165640) or acetyl chloride.
While a specific example for this compound is not detailed in the available literature, the acetylation of its isomer, 5-chloro-4-fluoro-2-methylaniline , to form N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is a well-documented process. smolecule.com This reaction is typically carried out in a suitable solvent, such as ethyl acetate or dichloromethane. The addition of a base, like triethylamine, can be used to neutralize the acid byproduct generated during the reaction, particularly when using acetyl chloride.
The general reaction for the acetylation of a substituted aniline is presented in the table below:
General Reaction for the Acetylation of a Substituted Aniline
| Reactant | Acylating Agent | Product |
|---|---|---|
| 5-Chloro-4-fluoro-2-methylaniline | Acetic anhydride or Acetyl chloride | N-(5-chloro-4-fluoro-2-methylphenyl)acetamide |
This transformation is significant as the resulting acetamide (B32628) can exhibit different chemical properties and biological activities compared to the parent aniline.
Nucleophilic Substitution Reactions on Derivatives
The presence of halogen substituents on the aromatic ring of this compound and its derivatives opens up possibilities for nucleophilic substitution reactions. The chloro group, in particular, can be a site for such reactions, allowing for the introduction of a variety of nucleophiles. smolecule.com
Following the formation of an amide derivative, such as N-(4-chloro-5-fluoro-2-methylphenyl)acetamide, the chlorine atom on the aromatic ring can potentially be displaced by a nucleophile. The success of such a reaction would depend on the nature of the nucleophile and the reaction conditions, including temperature and the use of a catalyst. This type of reaction is a powerful tool for further functionalizing the molecule, enabling the synthesis of a diverse array of compounds with potentially interesting properties.
The chemical reactivity of N-aryl 2-chloroacetamides, where the chlorine is on the acetyl group, is well-established, with the chlorine atom being readily replaced by various nucleophiles. researchgate.net While the reactivity of the chlorine atom on the aromatic ring of N-(4-chloro-5-fluoro-2-methylphenyl)acetamide would be different, the principle of nucleophilic substitution remains a key consideration in its potential as a chemical building block.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 5 Fluoro 2 Methylaniline
Aromatic Substitution Reaction Pathways
The substitution reactions on the aromatic ring of 4-chloro-5-fluoro-2-methylaniline are dictated by the electronic nature of the substituents already present: the strongly activating amino group, the weakly activating methyl group, and the deactivating but ortho-, para-directing chloro and fluoro groups.
While specific experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not prevalent in the literature, the regioselectivity of such reactions can be predicted by analyzing the directing effects of the existing substituents. The primary determinant of reactivity and orientation is the powerful activating and ortho-, para-directing amino (-NH₂) group.
The available positions for electrophilic attack are C-3 and C-6.
Position C-6: This position is para to the amino group and ortho to the methyl group. It is strongly activated by the amino group.
Position C-3: This position is ortho to both the amino and methyl groups but is also adjacent to the deactivating fluoro and chloro groups.
Given the potent activating effect of the amino group, substitution is overwhelmingly directed to the positions ortho and para to it. The para position (C-6) is sterically more accessible than the ortho position (C-3). Therefore, electrophilic substitution is most likely to occur at the C-6 position.
Table 1: Analysis of Substituent Directing Effects for EAS
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | C-1 | +R >> -I (Strongly Activating) | Ortho, Para |
| -CH₃ | C-2 | +I (Weakly Activating) | Ortho, Para |
| -F | C-5 | -I > +R (Deactivating) | Ortho, Para |
| -Cl | C-4 | -I > +R (Deactivating) | Ortho, Para |
Aryl halides that possess electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr), a pathway that is generally unfavorable for simple aryl halides. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
In this compound, the aromatic ring is not activated by potent electron-withdrawing groups like nitro groups. However, the high electronegativity of fluorine and chlorine atoms makes the ring electron-deficient and susceptible to nucleophilic attack, particularly under forcing conditions. mdpi.comnih.govresearchgate.net
The molecule has two potential sites for SNAr: the carbon bearing the chlorine atom (C-4) and the carbon bearing the fluorine atom (C-5). A key factor in SNAr is the ability of a substituent to stabilize the intermediate negative charge. The rate-determining step is often the initial nucleophilic attack. libretexts.org Counterintuitively, in many SNAr reactions involving polyhalogenated arenes, fluoride (B91410) is a better leaving group than chloride. libretexts.org This is attributed to the strong electron-withdrawing inductive effect of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org
Therefore, it is plausible that a strong nucleophile would preferentially attack the C-5 position, leading to the displacement of the fluoride ion. The reaction would proceed through the formation of a Meisenheimer complex, which then eliminates the halide ion to restore aromaticity.
Transformations Involving Functional Groups
The amine functional group is redox-active and can undergo both oxidation and reduction reactions.
Reduction: The most significant reduction reaction related to this compound is its formation from the corresponding nitro compound, 4-chloro-5-fluoro-2-methyl-1-nitrobenzene. This reduction is a standard method for synthesizing aromatic amines and can be achieved using various reducing agents, such as iron powder in acidic medium or catalytic hydrogenation.
Oxidation: Aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and polymeric compounds. The specific outcome depends on the oxidant used and the reaction conditions. For instance, oxidation of related chloro-toluidines has been observed to yield various products in soil incubation studies. While specific studies on this compound are scarce, it is expected to exhibit similar reactivity.
The amine group of this compound serves as a synthetic handle for various transformations, including those that form new carbon-carbon bonds.
Sandmeyer Reaction: The primary amine can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate. In the Sandmeyer reaction, the diazonium group can be replaced by a variety of substituents, including cyano (-CN), using a copper(I) salt catalyst. wikipedia.orgnih.gov This provides a pathway to benzonitriles, which are valuable precursors in organic synthesis. researchgate.net This transformation replaces a C-N bond with a C-C bond.
Palladium-Catalyzed Cross-Coupling: While the aniline (B41778) itself is not directly used in many cross-coupling reactions, it can be converted to an aryl halide or triflate. For example, the diazonium salt can be converted to an aryl iodide (via reaction with KI) or an aryl bromide/chloride (via Sandmeyer reaction). These resulting aryl halides are excellent substrates for palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, or Sonogashira reactions. organic-chemistry.org The Heck reaction, for instance, couples the aryl halide with an alkene to form a new C-C bond, offering a powerful method for molecular elaboration. organic-chemistry.org
Theoretical Studies on Reaction Mechanisms
While specific computational studies on the reaction mechanisms of this compound are not widely published, theoretical chemistry provides powerful tools to investigate its reactivity. Density Functional Theory (DFT) and other quantum chemical methods can be employed to gain insights into various aspects of its chemical behavior.
Potential Applications of Theoretical Studies:
EAS Regioselectivity: Computational models can calculate the activation energies for electrophilic attack at the different available positions on the aromatic ring, providing a quantitative prediction of the most favorable reaction site. This can confirm the qualitative analysis based on substituent effects.
SNAr Pathways: Theoretical calculations can be used to model the addition-elimination mechanism for nucleophilic aromatic substitution. By calculating the energy barriers for nucleophilic attack at C-4 (displacing Cl⁻) versus C-5 (displacing F⁻), researchers can predict which halide is the more likely leaving group and how the electronic and steric environment influences the reaction rate. acs.org
Reaction Dynamics: Advanced computational techniques can simulate the entire reaction pathway, identifying transition states and intermediates. This allows for a detailed understanding of bond-forming and bond-breaking processes on a molecular level. Such studies have been applied to understand the mechanisms of nucleophilic substitution in related heterocyclic and poly-substituted aromatic systems.
These theoretical approaches can complement experimental work by providing a mechanistic rationale for observed reactivity and by predicting the feasibility of new, un-tested transformations.
Due to a lack of publicly available research, specific details regarding the chemical reactivity and mechanistic investigations of this compound, particularly concerning Density Functional Theory (DFT) applications, activation barriers, and reaction intermediates, could not be provided at this time.
Further research and publication in this specific area are required to elaborate on the topics outlined.
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR and Fluorine-19 (¹⁹F) NMR are fundamental one-dimensional NMR techniques used to verify the substitution pattern on the aniline (B41778) ring.
¹H-NMR Spectroscopy : In the ¹H-NMR spectrum of 4-Chloro-5-fluoro-2-methylaniline, distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons are expected. The chemical shifts and, crucially, the coupling patterns (spin-spin splitting) of the aromatic protons provide definitive evidence for the substituent positions. The fluorine and chlorine atoms influence the electronic environment of adjacent protons, causing predictable shifts in their resonance frequencies. For instance, the proton ortho to the fluorine atom would likely exhibit a doublet due to coupling with the fluorine nucleus.
¹⁹F-NMR Spectroscopy : ¹⁹F-NMR is highly sensitive to the local electronic environment of the fluorine atom. nih.gov For this compound, the spectrum would show a resonance for the single fluorine atom. nih.gov The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring bearing chloro, methyl, and amino substituents. nih.gov Furthermore, coupling between the fluorine nucleus and nearby protons (³JHF) would be observable in both the ¹H and ¹⁹F spectra, providing unequivocal confirmation of their relative positions. nih.gov The technique is also used to study the pH dependence of the chemical shift in fluoroanilines. nih.gov
While specific spectral data for this compound is not detailed in the available research, the principles are well-established from studies on related fluoro- and chloro-substituted anilines. beilstein-journals.orgspectrabase.com
Interactive Table 1: Representative ¹H-NMR and ¹⁹F-NMR Data for a Substituted Fluoroaniline
(Note: The following table is a representative example, as specific experimental data for this compound was not found in the searched sources. The data is based on general principles and data for analogous compounds like 4-fluoroaniline).
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aromatic-H | 6.5 - 7.5 | Doublet, Doublet of doublets |
| ¹H | Amine (-NH₂) | 3.5 - 5.0 | Broad singlet |
| ¹H | Methyl (-CH₃) | 2.0 - 2.5 | Singlet |
| ¹⁹F | Aromatic-F | -110 to -130 | Multiplet (due to H-F coupling) |
To further resolve complex structures, two-dimensional (2D) NMR techniques are employed. Methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would map the correlations between different nuclei.
COSY : Would reveal proton-proton (H-H) coupling networks, confirming the positions of the aromatic protons relative to each other.
HSQC : Would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals for the methyl group and the protonated aromatic carbons.
HMBC : Would show correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the positions of non-protonated (quaternary) carbons, such as the carbons bonded to the chloro, fluoro, and amino groups, by observing their long-range couplings to the methyl and aromatic protons.
These techniques, used in concert, provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound.
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not available in the searched literature, analysis of related structures like 3-chloro-4-fluoroaniline (B193440) and other substituted heterocycles provides insight into the expected interactions. nih.govnih.gov The packing of molecules in the solid state is governed by a network of non-covalent interactions. For this compound, these would likely include:
N—H⋯N/F/Cl Hydrogen Bonding : The amine group is a hydrogen bond donor. It can form intermolecular hydrogen bonds with the nitrogen, fluorine, or chlorine atoms of neighboring molecules, which act as hydrogen bond acceptors.
π–π Stacking : The electron-rich aromatic rings can stack on top of one another, an interaction that helps to stabilize the crystal structure.
Halogen Bonding : The chlorine atom can act as an electrophilic "halogen bond" donor, interacting with nucleophilic atoms on adjacent molecules.
These interactions dictate the crystal's morphology and physical properties. Studies on similar molecules have shown that networks of short intermolecular electrostatic contacts contribute to tight solid-state packing. nih.govmdpi.com
X-ray crystallography provides the ultimate confirmation of regiochemistry by directly visualizing the atomic positions. The resulting 3D model would unambiguously show the 1, 2, 4, 5-substitution pattern (amino, methyl, chloro, and fluoro groups, respectively) on the benzene (B151609) ring, leaving no doubt as to the isomer's identity. This is particularly important when multiple isomers could be formed during synthesis. For example, the crystal structure of 3-chloro-4-fluoroaniline has been determined, confirming its specific substitution pattern. nih.gov
Interactive Table 2: Representative Crystallographic Data Parameters
(Note: This table illustrates the type of data obtained from an X-ray crystallography experiment. Specific data for this compound was not found in the searched sources.)
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic / Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a=14.6, b=15.7, c=5.3 nih.gov |
| α, β, γ (°) | The angles of the unit cell. | α=90, β=90, γ=90 nih.gov |
| Z | The number of molecules per unit cell. | 4 / 8 |
| Density (calc) (g/cm³) | The calculated density of the crystal. | 1.4 - 1.6 |
Vibrational Spectroscopy for Molecular Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making this technique an excellent tool for functional group identification and confirming the presence of key structural motifs.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands:
N-H stretching : Typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region for the primary amine.
C-H stretching : Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
C=C stretching : Aromatic ring vibrations result in several bands in the 1450-1600 cm⁻¹ region.
C-F and C-Cl stretching : The carbon-fluorine and carbon-chlorine stretching vibrations would be found in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
These spectral fingerprints provide a quick and reliable method for confirming the presence of the key functional groups within the molecule's structure. Spectral information for the related compound 4-chloro-2-methylaniline (B164923) is available and supports these general assignments. nih.gov
Mass Spectrometry and Chromatographic Techniques for Compound Analysis
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products. When coupled with mass spectrometry, these methods provide powerful tools for both quantitative purity assessment and qualitative identification of unknown related substances.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
A typical HPLC method for anilines involves reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a water-miscible organic solvent such as acetonitrile (B52724) or methanol. sielc.comrsc.org Method parameters are optimized to achieve baseline separation of the main compound from all detectable impurities.
When HPLC is coupled with a mass spectrometer (LC-MS), the analytical power is significantly enhanced. As components elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined by the mass spectrometer. This provides molecular weight information, which is invaluable for confirming the identity of the main peak and for tentatively identifying impurities, even at trace levels. researchgate.net For instance, an LC-MS method developed for 4-fluoroaniline (B128567) used a C18 column with a gradient elution of water and acetonitrile and detected the compound by monitoring its specific m/z value, allowing for high sensitivity and specificity. researchgate.net
Table 2: Typical HPLC/LC-MS Method Parameters for Aniline Derivative Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) | Stationary phase for separating compounds based on polarity. researchgate.net |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Varies the solvent mixture to effectively elute compounds with different polarities. researchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. researchgate.net |
| Detector | UV-Vis or Mass Spectrometer (MS) | UV detects chromophoric compounds; MS provides mass and structural information. |
| Ionization (for MS) | Electrospray Ionization (ESI), Positive Mode | A soft ionization technique suitable for aniline compounds. d-nb.info |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. In GC, the sample is vaporized and separated in a gaseous mobile phase that flows through a capillary column. The separated components then enter the mass spectrometer for detection and identification.
GC-MS is widely used for the analysis of aniline derivatives in various matrices. d-nb.info However, a critical consideration for the analysis of compounds like this compound is their thermal stability. Some complex aniline derivatives can decompose at the high temperatures used in the GC injector port, potentially leading to inaccurate results or the formation of degradation products. oup.com For example, studies on ezetimibe, a more complex molecule, showed that it decomposed to 4-fluoroaniline under GC conditions, making the method unsuitable for its analysis. oup.com
Despite this limitation, GC-MS can be suitable for analyzing more stable, related impurities or starting materials. When applicable, it offers excellent chromatographic resolution and highly detailed mass spectra that can be compared against established libraries for confident compound identification. Comparative studies have shown that for many aniline derivatives, GC-MS and LC-MS can yield equivalent results, though LC-MS is often preferred for its applicability to a wider range of compounds without the risk of thermal degradation. researchgate.net
Computational Chemistry and Quantum Chemical Studies on 4 Chloro 5 Fluoro 2 Methylaniline
Geometrical and Electronic Structure Calculations
Specific data on the optimized molecular geometry, including bond lengths and angles, for 4-Chloro-5-fluoro-2-methylaniline from computational studies are not available in the reviewed literature. Such data would typically be generated using methods like DFT with a specified basis set to determine the most stable three-dimensional conformation of the molecule.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, which is crucial for understanding its electronic properties and reactivity, has not been reported. TD-DFT calculations would provide information on the electronic transition energies and the nature of these frontier orbitals.
Charge Distribution and Bonding Analysis
There are no available studies that report the Mulliken atomic charges for the individual atoms of this compound. This analysis would provide insight into the distribution of electron density across the molecule.
A Natural Bond Orbital (NBO) analysis, which would detail the donor-acceptor interactions and intramolecular charge transfer within this compound, has not been published. This would offer a more detailed picture of bonding and stabilization within the molecule.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist, theoretical predictions of spectroscopic parameters (such as vibrational frequencies for IR and Raman spectroscopy, or chemical shifts for NMR spectroscopy) based on computational methods for this compound are not found in the scientific literature.
Theoretical Prediction of NMR Chemical Shifts
No published studies containing theoretical predictions of ¹H, ¹³C, or ¹⁹F NMR chemical shifts for this compound were identified.
Computed Vibrational Spectra (IR and Raman) in Gaseous and Condensed Phases
A search for computed IR and Raman vibrational spectra for this compound did not yield any specific theoretical data.
Thermochemical and Thermodynamic Property Derivations
No literature detailing the computational derivation of thermochemical and thermodynamic properties for this compound was found.
Applications of 4 Chloro 5 Fluoro 2 Methylaniline in Specialized Chemical Synthesis
Role as an Intermediate in Pharmaceutical Synthesis
The structural framework of 4-Chloro-5-fluoro-2-methylaniline is a key component in the development of targeted therapeutics, particularly in the realm of kinase inhibitors used in oncology. The specific substitution pattern of this aniline (B41778) derivative is integral to the molecular architecture of certain drugs that inhibit signaling pathways involved in cancer cell proliferation.
A prominent example of its application is in the synthesis of Encorafenib , a potent and selective BRAF inhibitor. google.com BRAF is a protein kinase that is often mutated in various cancers, including melanoma. Encorafenib's chemical structure, formally named Methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino]propan-2-yl}carbamate, incorporates the core 5-chloro-2-fluoro-3-aminophenyl moiety, which is derived from this compound. google.com This aniline-derived portion of the molecule is crucial for its binding affinity and inhibitory activity against the BRAF kinase. Patents related to Encorafenib and its pharmaceutical formulations explicitly detail this complex structure, highlighting the role of the substituted aniline as a foundational intermediate. google.comgoogle.com
The synthesis of such complex kinase inhibitors involves multi-step processes where the aniline derivative is used to construct a key part of the final active pharmaceutical ingredient (API). The presence of both chlorine and fluorine atoms on the aniline ring can influence the compound's electronic properties, metabolic stability, and binding interactions with the target protein, making it a desirable starting material in drug discovery.
Table 1: this compound in Pharmaceutical Synthesis
| Pharmaceutical Agent | Therapeutic Class | Role of this compound Moiety |
|---|---|---|
| Encorafenib | BRAF Kinase Inhibitor | Core structural component (5-chloro-2-fluoro-3-aminophenyl group) essential for target binding and therapeutic activity. google.com |
Utilization in Agrochemical Research and Development
In the field of agrochemicals, halogenated anilines are critical intermediates for synthesizing herbicides and pesticides. The specific combination of halogen and methyl substituents in this compound makes it a candidate for developing new active ingredients for crop protection.
Research has shown that the introduction of fluorine atoms into the basic structure of herbicides can lead to significant changes in their biological activity and crop selectivity. chimia.ch For instance, the isomeric compound 4-Chloro-2-fluoro-5-methylaniline (4CFMA) is known to be a herbicide that functions by inhibiting the synthesis of essential aromatic amino acids in plants. cymitquimica.com It has demonstrated efficacy against a variety of weeds, including those resistant to other common herbicides. cymitquimica.com
While direct herbicidal data for this compound is less prevalent in public literature, its derivatives are noted in databases related to agricultural chemical manufacturing. For example, a carbamic acid ester derivative, N-[4-Chloro-2-fluoro-5-[[[[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]carbamic acid ethyl ester, is cataloged for its use as an intermediate in the pesticide and agricultural chemical sector. nih.gov This indicates that this compound serves as a starting point for creating more complex, patented agrochemical products. The development of such derivatives is a common strategy in agrochemical research to optimize efficacy, safety, and spectrum of activity.
Table 2: Related Compounds in Agrochemical Applications
| Compound | Application/Activity | Mechanism of Action (if known) |
|---|---|---|
| 4-Chloro-2-fluoro-5-methylaniline (Isomer) | Herbicide. cymitquimica.com | Inhibits the biosynthesis of essential aromatic amino acids in plants. cymitquimica.com |
| N-[4-Chloro-2-fluoro-5-[[[[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]carbamic acid ethyl ester (Derivative) | Intermediate in pesticide and agricultural chemical manufacturing. nih.gov | Not applicable (Intermediate). |
Precursor in Materials Science for Polymer and Dye Synthesis
Substituted anilines are foundational materials in the synthesis of various organic functional materials, most notably azo dyes. The synthesis of azo dyes, which constitute a large class of synthetic colorants, relies on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich component. ijirset.com
This compound, as a primary aromatic amine, is a suitable precursor for this process. The general synthetic route involves treating the aniline with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5°C) to form a diazonium salt. This intermediate is then reacted with a coupling agent, such as a phenol, naphthol, or another aniline derivative, to form the characteristic azo bond (–N=N–), which is the chromophore responsible for the color of the dye. ijirset.comnih.gov
The specific substituents on the aniline ring—chloro, fluoro, and methyl groups—influence the final color, fastness (resistance to fading), and application properties of the resulting dye. ijirset.com These groups can modulate the electronic properties of the aromatic system, thereby shifting the wavelength of maximum absorption (λmax) and altering the shade of the dye. While specific dyes synthesized directly from this compound are not widely documented in general literature, the well-established principles of dye chemistry confirm its potential as a precursor for creating novel disperse dyes for coloring synthetic fabrics like polyester. researchgate.netresearchgate.net
Derivatization for Bioactive Compound Development
The strategic modification, or derivatization, of this compound is a key approach in medicinal chemistry to develop new bioactive compounds. By chemically altering the amine functional group, researchers can generate novel molecules with tailored biological activities.
A significant example is the synthesis of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide . This compound is prepared directly from this compound through an acetylation reaction, where the aniline is treated with acetic anhydride (B1165640) or acetyl chloride. smolecule.com This acetamide (B32628) derivative has been identified as a potential antibacterial agent. smolecule.com Research into structurally similar compounds has shown that the presence of chloro and fluoro groups on the phenyl ring can confer significant antimicrobial properties, with some derivatives showing efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
Furthermore, the broader class of halogenated 2-methylanilines has shown promise in other therapeutic areas. The bromo-analog, 5-Bromo-4-fluoro-2-methylaniline , is a crucial intermediate for synthesizing activators of sirtuin 6 (SIRT6), a protein that acts as a tumor suppressor. sigmaaldrich.com This demonstrates that the halogenated 2-methylaniline scaffold is a versatile starting point for developing compounds that can modulate the activity of important biological targets. The ability to easily derivatize this compound makes it a valuable platform for generating libraries of new compounds for drug discovery and development. smolecule.com
Table 3: Bioactive Derivatives and Analogs
| Derivative/Analog | Starting Material | Potential Bioactivity |
|---|---|---|
| N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | This compound | Potential antibacterial agent. smolecule.com |
| SIRT6 Activators (MDL Compounds) | 5-Bromo-4-fluoro-2-methylaniline | Tumor suppression (via SIRT6 activation). |
Environmental Fate and Degradation Research of Halogenated Anilines
Photodegradation Studies of Related Aromatic Amines
Photodegradation is a key process that can contribute to the breakdown of aromatic amines in the environment. This process involves the absorption of light, which can lead to the chemical decomposition of the compound. nih.gov The susceptibility of an aromatic amine to photodegradation is highly dependent on its chemical structure, particularly the presence and position of substituent groups on the aromatic ring. nih.govnih.gov
Research on nitro-substituted aminols has shown that the position of the nitro group relative to the amino group significantly affects the rate of decomposition. For instance, a compound with a nitro group para to the amino moiety achieved 100% conversion under specific pH and light conditions, while its meta-substituted counterpart showed significantly less degradation under the same conditions. nih.gov The ability of a compound to absorb light at wavelengths present in sunlight (above 300 nm) is a prerequisite for photodegradation under natural conditions. nih.gov Studies on nitroanilines have demonstrated that these compounds can be degraded using photocatalysts like silver-doped titanium dioxide (Ag-TiO2) under UV irradiation. sid.irresearchgate.net The degradation efficiency in such systems is influenced by parameters like pH, with alkaline conditions often favoring the process. sid.irresearchgate.net The kinetics of this type of photodegradation can often be described by the Langmuir-Hinshelwood model, following pseudo-first-order kinetics. sid.ir
In the absence of a photocatalyst or UV light, the degradation of these aromatic amines is often negligible. sid.irresearchgate.net Furthermore, studies on deprotonated aromatic amino acids have revealed that the stability of the radical species formed upon photodetachment depends on the initial site of deprotonation. Radicals formed after deprotonation on the carbonyl group can dissociate without a barrier, whereas those formed on the chromophore's functional groups are more stable, highlighting the photostabilizing role of these groups. nih.gov
Bioremediation and Microbial Degradation Pathways
Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a key area of research for managing sites contaminated with halogenated anilines. The effectiveness of bioremediation depends on the presence of microbial communities with the necessary metabolic capabilities and environmental conditions that support their activity.
Under anaerobic (oxygen-free) conditions, a primary degradation mechanism for halogenated anilines is reductive dehalogenation. tandfonline.comtandfonline.com This process involves the removal of a halogen substituent (like chlorine) from the aromatic ring, with electrons being added to the molecule. tandfonline.com Studies on various chloroanilines in anaerobic sediments and aquifers have shown a sequential removal of chlorine atoms, often preferentially from the para and ortho positions. tandfonline.comepa.gov
For example, the degradation of 3,4-dichloroaniline (B118046) (3,4-DCA) in anaerobic pond sediment proceeds through reductive dechlorination to 3-chloroaniline (B41212) (3-CA), which then tends to persist. asm.org Similarly, 2,3,4,5-tetrachloroaniline (B44146) (2,3,4,5-TeCA) has been observed to degrade sequentially to 2,3,5-trichloroaniline (B102128) and then to 3,5-dichloroaniline (B42879) (3,5-DCA). tandfonline.com In some cases, 3,5-DCA can be further degraded to 3-CA. tandfonline.com However, monochloroanilines (MCAs) have been reported to be relatively resistant to further degradation in many anaerobic environments, often persisting for extended periods. tandfonline.com The half-lives for the disappearance of various chloroanilines under anaerobic conditions can range from 40 to 672 days. tandfonline.com
A novel initial step in the anaerobic microbial degradation of some halogenated anilines is reductive deamination, where the amino group is removed to form a dihalobenzene intermediate. nih.gov This pathway was identified in the degradation of 3,4-dichloroaniline, which formed 1,2-dichlorobenzene. nih.gov Another mechanism involves the initial carboxylation of aniline (B41778) to 4-aminobenzoic acid, which is then converted to 4-aminobenzoyl-CoA and undergoes reductive deamination to benzoyl-CoA before further degradation. nih.govnih.govosti.gov
Table 1: Anaerobic Degradation Metabolites of Selected Chloroanilines
| Parent Compound | Observed Metabolites | Reference |
|---|---|---|
| 3,4-Dichloroaniline (3,4-DCA) | 3-Chloroaniline (3-CA), 1,2-Dichlorobenzene | tandfonline.comasm.orgnih.gov |
| 2,4-Dichloroaniline (2,4-DCA) | 4-Chloroaniline (B138754) (4-CA) | asm.org |
| 2,3-Dichloroaniline (2,3-DCA) | 2-Chloroaniline (2-CA), 3-Chloroaniline (3-CA), Aniline | acs.org |
| 2,3,4,5-Tetrachloroaniline (2,3,4,5-TeCA) | 2,3,5-Trichloroaniline, 3,5-Dichloroaniline (3,5-DCA) | tandfonline.comacs.org |
| 3,4,5-Trichloroaniline (3,4,5-TCA) | 3,5-Dichloroaniline (3,5-DCA), 3-Chloroaniline (3-CA) | tandfonline.com |
| Pentachloroaniline (PeCA) | 2,3,5,6-Tetrachloroaniline, 2,3,5-Trichloroaniline, 3,5-Dichloroaniline (3,5-DCA) | tandfonline.com |
| Aniline | 4-Aminobenzoic acid, Benzoyl-CoA, Phenylphosphoamidate | nih.govnih.govosti.govresearchgate.net |
The degradation of halogenated anilines is carried out by diverse groups of bacteria. The composition of the microbial community can shift significantly when exposed to these compounds. nih.gov Enrichment cultures, where microorganisms from a contaminated site are grown in the presence of a target pollutant, are often used to isolate strains with high degradation capabilities. nih.govoup.com
In anaerobic environments, bacteria from the genus Dehalobacter have been identified as key players in the reductive dechlorination of chloroanilines, such as 2,3-dichloroaniline. acs.org Sulfate-reducing bacteria like Desulfatiglans anilini and Desulfobacterium anilini are known to degrade aniline anaerobically. nih.govnih.govosti.gov Other genera implicated in anaerobic aniline degradation include Clostridium, Longilinea, and Petrimonas. researchgate.net
In aerobic settings, a wider range of bacteria have been shown to degrade aniline and its chlorinated derivatives. Genera such as Pseudomonas, Acinetobacter, Alcaligenes, Rhodococcus, Comamonas, Klebsiella, and Burkholderia are frequently identified as aniline degraders. nih.govnih.govoup.comnih.govresearchgate.netcapes.gov.br For example, strains of Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp. isolated from agricultural soil were able to use 4-chloroaniline as a sole source of carbon and nitrogen. nih.govoup.com Acclimation to aniline can cause a significant shift in the microbial community structure, with genera like Pseudomonas and Acinetobacter becoming dominant. nih.gov Stable Isotope Probing (SIP) studies have confirmed that bacteria belonging to Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga are key aniline degraders in aerobic microcosms. mdpi.com
Table 2: Bacterial Genera Involved in the Degradation of Aniline and Halogenated Anilines
| Bacterial Genus | Degraded Compound(s) | Condition | Reference |
|---|---|---|---|
| Dehalobacter | 2,3-Dichloroaniline, 2-Chloroaniline | Anaerobic | acs.org |
| Desulfatiglans / Desulfobacterium | Aniline | Anaerobic | nih.govnih.govosti.gov |
| Geobacter | Chloroanilines | Anaerobic | acs.org |
| Acinetobacter | Aniline, 4-Chloroaniline, 2-Chloro-4-nitroaniline | Aerobic | nih.govnih.govoup.commdpi.comnih.gov |
| Pseudomonas | Aniline, 4-Chloroaniline, 3,4-dihaloanilines | Aerobic | nih.govnih.govoup.comnih.gov |
| Alcaligenes | Aniline, 4-Chloroaniline | Aerobic | nih.govresearchgate.net |
| Rhodococcus | Aniline, Chloroanilines (co-metabolism), 2-Chloro-4-nitroaniline | Aerobic | capes.gov.brplos.org |
| Comamonas | Aniline, 3-Chloroaniline | Aerobic | oup.commdpi.com |
| Klebsiella | 4-Chloroaniline | Aerobic | nih.govoup.com |
| Cellulomonas | 4-Chloroaniline | Aerobic | researchgate.net |
Analytical Methodologies for Environmental Monitoring and Trace Analysis
To monitor the presence and concentration of halogenated anilines like 4-Chloro-5-fluoro-2-methylaniline in the environment, sensitive and reliable analytical methods are essential. These compounds can be present at very low (trace) levels, requiring sophisticated techniques for their detection and quantification in complex matrices like air and water.
Sorption-chromatographic techniques are widely used for the trace analysis of halogenated anilines. These methods typically involve a pre-concentration step using sorption, followed by separation and detection using chromatography.
For water samples, on-line or off-line Solid-Phase Extraction (SPE) is a common pre-concentration technique. acs.orgthermofisher.com In SPE, water is passed through a solid sorbent material that retains the analytes of interest, which are then eluted with a small volume of solvent. This process concentrates the analytes and removes interfering substances. The concentrated extract is then analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). oup.comepa.gov
HPLC is often preferred because it can analyze polar and thermolabile compounds like anilines without the need for derivatization. thermofisher.comoup.com Various HPLC detectors, including UV and electrochemical detectors, can be used. oup.com Electrochemical detection, in particular, offers high sensitivity for sub-nanogram quantities. oup.com For enhanced specificity and sensitivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). tandfonline.comtandfonline.com LC-MS/MS allows for direct injection of water samples, simplifying sample preparation, and provides reliable quantification for many methyl- and chloroanilines. tandfonline.comtandfonline.comresearchgate.net
Gas Chromatography is another powerful technique. To analyze polar anilines by GC, a derivatization step is often required to make them more volatile and improve their chromatographic behavior. oup.comresearchgate.net However, methods using specific detectors like a Nitrogen-Phosphorus Detector (NPD) or an Electron-Capture Detector (ECD) can achieve high sensitivity. epa.govresearchgate.net GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is highly recommended for unambiguous compound identification and offers excellent sensitivity, with detection limits in the low microgram-per-liter (µg/L) or nanogram-per-liter (ng/L) range. tandfonline.comtandfonline.comresearchgate.netepa.gov
For air samples, the methodology involves drawing air through an acidic solution to trap the amines. The trapped compounds can then be extracted and derivatized before GC-MS analysis. This approach has been used for the simultaneous determination of various aliphatic and aromatic amines in both indoor and outdoor air, with detection limits as low as 0.01 ng/m³. nih.gov
Table 3: Overview of Analytical Techniques for Halogenated Anilines in Environmental Samples
| Technique | Sample Matrix | Pre-concentration/Preparation | Key Features | Reference |
|---|---|---|---|---|
| HPLC-UV/Electrochemical | Water | Liquid-Liquid Extraction or SPE | No derivatization needed; electrochemical detection is very sensitive. | oup.com |
| LC-MS/MS | Groundwater | Direct injection (no extraction) | Fast, selective, comparable to GC methods for many anilines. Not ideal for ortho-chloroanilines. | tandfonline.comtandfonline.comresearchgate.net |
| GC-ECD | Drinking Water | Solvent extraction and bromination (derivatization) | Very low detection limits (0.002–0.007 μg/L). | researchgate.net |
| GC-NPD | Wastewater | Solvent extraction, Florisil cleanup | Good selectivity and sensitivity for a wide variety of anilines. | epa.gov |
| GC-MS | Air | Acidic solution trapping, ion-pair extraction, derivatization | Simultaneous determination of aliphatic and aromatic amines; very low detection limits (ng/m³). | nih.gov |
| On-line SPE-HPLC | Drinking/Environmental Water | On-line Solid-Phase Extraction | Fully automated, time-saving, sensitive determination. | thermofisher.com |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 4-chloro-5-fluoro-2-methylaniline in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions due to potential toxicity .
- Waste Management : Segregate halogenated aromatic amine waste in labeled containers. Collaborate with certified hazardous waste disposal services to comply with EPA or local regulations .
- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination.
Q. How can researchers verify the purity of this compound after synthesis?
- Analytical Workflow :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times against commercial standards (e.g., >97% purity for kinetic studies) .
- Spectroscopy : Confirm structure via H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 2.3 ppm for methyl group) and FTIR (N-H stretch ~3400 cm, C-Cl ~750 cm) .
- Elemental Analysis : Validate C, H, N, Cl, and F percentages (e.g., calculated for CHClFN: C 51.4%, H 3.7%, N 8.5%) .
Q. What synthetic routes are commonly used to prepare this compound?
- Synthetic Strategies :
- Nucleophilic Substitution : React 4-chloro-5-fluoro-2-nitrobenzene with methylamine under Pd/C catalysis (H, 60°C), followed by nitro group reduction (yield: ~65–75%) .
- Sandmeyer Reaction : Diazotize 2-methyl-5-fluoroaniline in HCl/NaNO, then introduce Cl via CuCl (yield: ~50–60%; risk of dihalogenation byproducts) .
- Optimization : Replace traditional solvents with DMF or THF to enhance solubility of intermediates.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights :
- Steric Hindrance : The 2-methyl group reduces accessibility to the amine group, slowing Buchwald-Hartwig amination. Use bulky ligands (e.g., XPhos) to mitigate this .
- Electronic Effects : Electron-withdrawing Cl and F substituents deactivate the aromatic ring, requiring stronger bases (e.g., CsCO) for Suzuki-Miyaura couplings. DFT calculations show a Hammett σ value of +0.23 for the combined substituents .
Q. What strategies resolve contradictions in reported spectroscopic data for halogenated aniline derivatives?
- Data Reconciliation Framework :
- Variable Solvent Effects : H NMR shifts differ in DMSO-d vs. CDCl due to hydrogen bonding with the amine. For example, NH protons appear downfield (δ 5.1 ppm) in DMSO .
- Crystallographic Validation : Resolve ambiguities in NOESY/ROESY data via X-ray diffraction. For this compound, crystal packing analysis confirms planar geometry (dihedral angle: <5° between rings) .
- Machine Learning : Train models on existing spectral databases (e.g., NIST Chemistry WebBook) to predict shifts for novel derivatives .
Q. How can computational chemistry guide the design of this compound-based agrochemicals?
- In Silico Workflow :
- Docking Studies : Screen against fungal CYP51 (lanosterol demethylase) using AutoDock Vina. The chloro and fluoro groups enhance binding affinity (ΔG = −9.2 kcal/mol) via hydrophobic interactions .
- QSAR Modeling : Correlate substituent electronegativity with herbicidal activity (R = 0.89 for logP vs. IC). Fluorine improves membrane permeability, while chlorine increases photostability .
- Toxicity Prediction : Use ADMET software (e.g., SwissADME) to assess mutagenicity (Ames test) and environmental persistence (BIOWIN score: 2.1).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
